molecular formula C14H15BO3 B067407 2-[(2-Methylphenoxy)methyl]benzeneboronic acid CAS No. 170924-68-2

2-[(2-Methylphenoxy)methyl]benzeneboronic acid

Cat. No. B067407
M. Wt: 242.08 g/mol
InChI Key: USBHMYSLYGTHQY-UHFFFAOYSA-N
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Description

“2-[(2-Methylphenoxy)methyl]benzeneboronic acid” is a chemical compound with the molecular formula C14H15BO3 . It is a type of boronic acid, which are compounds that are known for their versatility in various scientific research applications.


Molecular Structure Analysis

The molecular structure of “2-[(2-Methylphenoxy)methyl]benzeneboronic acid” consists of a benzene ring attached to a boronic acid group and a methylphenoxy group . The boronic acid group contains a boron atom bonded to two hydroxyl groups and the benzene ring .


Chemical Reactions Analysis

Boronic acids, including “2-[(2-Methylphenoxy)methyl]benzeneboronic acid”, are often used in Suzuki-Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis .

Scientific Research Applications

1. Catalytic Protodeboronation of Pinacol Boronic Esters

  • Application Summary : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The process involves a radical approach to protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
  • Methods of Application : The method involves the use of a radical approach for the protodeboronation of alkyl boronic esters. This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
  • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

2. Synthesis and Applications of m-Aryloxy Phenols

  • Application Summary : m-Aryloxy phenols, which can be synthesized from compounds like “2-[(2-Methylphenoxy)methyl]benzeneboronic acid”, have a wide range of applications. They are used as antioxidants, ultraviolet absorbers, and flame retardants .
  • Methods of Application : The synthesis of m-aryloxy phenols involves the use of hydrogen bromide and boron tribromide (BBr3) as catalysts in demethylation reactions .
  • Results or Outcomes : m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

3. Proteomics Research

  • Application Summary : “2-[(2-Methylphenoxy)methyl]benzeneboronic acid” is used as a specialty product for proteomics research .
  • Methods of Application : The specific methods of application in proteomics research can vary widely depending on the particular experiment or study. Typically, this compound might be used in the preparation of samples, in the analysis of protein structures and functions, or in the identification of specific proteins within a sample .

4. Organic Synthesis

  • Application Summary : Phenylboronic acid, which can be synthesized from compounds like “2-[(2-Methylphenoxy)methyl]benzeneboronic acid”, is commonly used in organic synthesis . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
  • Methods of Application : The synthesis of phenylboronic acid involves the use of phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .
  • Results or Outcomes : Phenylboronic acid is a white powder and is commonly used in organic synthesis . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .

5. Rhodium-Catalyzed Intramolecular Amination

  • Application Summary : This compound is used as a reagent in rhodium-catalyzed intramolecular amination .
  • Methods of Application : The specific methods of application can vary widely depending on the particular experiment or study. Typically, this compound might be used in the preparation of samples or in the analysis of chemical structures and functions .

6. Pd-Catalyzed Direct Arylation

  • Application Summary : This compound is used as a reagent in Pd-catalyzed direct arylation .
  • Methods of Application : The specific methods of application can vary widely depending on the particular experiment or study. Typically, this compound might be used in the preparation of samples or in the analysis of chemical structures and functions .

properties

IUPAC Name

[2-[(2-methylphenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c1-11-6-2-5-9-14(11)18-10-12-7-3-4-8-13(12)15(16)17/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBHMYSLYGTHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=CC=CC=C2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400721
Record name {2-[(2-Methylphenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(2-methylphenoxy)methyl]phenyl]boronic Acid

CAS RN

170924-68-2
Record name {2-[(2-Methylphenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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